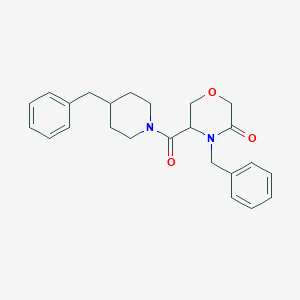

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one

Description

Properties

IUPAC Name |

4-benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c27-23-18-29-17-22(26(23)16-21-9-5-2-6-10-21)24(28)25-13-11-20(12-14-25)15-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRKUMXWHRFXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine . The final step involves the acylation of 4-benzylpiperidine with morpholin-3-one under controlled conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated morpholinone compounds.

Scientific Research Applications

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, as it can modulate neurotransmitter levels in the brain. The compound may also inhibit monoamine oxidase, further influencing neurotransmitter dynamics.

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one and Analogues

*Similarity scores derived from structural alignment algorithms .

Key Observations:

Lipophilicity : The 4-benzylpiperidine-1-carbonyl group in the target compound introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to hydroxymethyl-containing analogues .

Synthetic Accessibility : Methyl and hydroxymethyl derivatives (e.g., 4-Benzyl-5-methylmorpholin-3-one) are synthesized via simpler routes, such as alkylation or oxidation-reduction steps, whereas the target compound likely requires more complex coupling reactions .

Conformational and Electronic Properties

- Ring Puckering: The morpholin-3-one ring’s puckering (described in ) is influenced by substituents. For instance, methyl groups at the 5- or 6-position may induce minor conformational changes, whereas the bulkier 4-benzylpiperidine-1-carbonyl group could stabilize non-planar ring geometries, impacting binding specificity .

- Electron-Withdrawing Effects: The ketone at position 3 and the carbonyl group in the 5-position substituent may increase electrophilicity, rendering the compound reactive in nucleophilic environments compared to non-carbonyl analogues .

Biological Activity

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

1. Monoamine Releasing Agent

This compound acts as a monoamine releasing agent, exhibiting selectivity for dopamine and norepinephrine. It demonstrates a significant efficacy in releasing norepinephrine with an EC50 of 41.4 nM, while the EC50 for dopamine is 109 nM . This selectivity suggests potential applications in treating mood disorders.

2. Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). It exhibits weak MAO-A inhibition with an IC50 of 130 μM and MAO-B inhibition at 750 μM . Such activity could contribute to its antidepressant effects by increasing monoamine levels.

3. Cholinesterase Inhibition

Recent studies indicate that derivatives of similar structures have shown promising cholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. For instance, certain piperidine derivatives demonstrated IC50 values ranging from 0.014 to 2.097 µM against butyrylcholinesterase (BChE) . While specific data on the target compound's cholinesterase inhibition is limited, its structural analogs suggest potential efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substituents on the piperidine ring : Variations in substituents can enhance binding affinity and selectivity for biological targets.

- Morpholine modifications : Altering the morpholine structure may lead to improved pharmacokinetic properties or increased potency against specific targets.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of compounds structurally related to this compound in animal models. Results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting potential antidepressant properties.

Case Study 2: Neuroprotective Effects

Research has shown that similar morpholine derivatives exhibit neuroprotective effects against excitotoxicity in neuronal cell cultures. This suggests that the compound may also have applications in neurodegenerative diseases by protecting neurons from damage.

Q & A

Q. Example Protocol Table :

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-formyl-N-Cbz-piperidine + morpholine derivative | Core coupling | 36% | |

| 2 | TFA deprotection | Remove Cbz group | 85% | |

| 3 | Final recrystallization (MeOH/EtOAc) | Purification | 90% purity |

Advanced: How can researchers resolve contradictions in reported reaction yields for morpholinone ring formation?

Answer:

Discrepancies in yields may arise from:

- Catalyst Variability : Use of palladium vs. copper catalysts in cross-coupling steps (e.g., Suzuki-Miyaura reactions) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently, affecting kinetics .

- Temperature Control : Exothermic reactions requiring precise cooling (e.g., -78°C for lithiation steps) .

Methodological Fixes : - Conduct kinetic studies using in-situ FTIR or NMR to monitor intermediate stability .

- Compare yields under inert (N₂) vs. ambient conditions to assess oxygen sensitivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key for confirming benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and morpholinone carbonyl signals (δ 170–175 ppm in ¹³C) .

- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹ for amide bonds) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Optimize transition states for amide bond formation or ring-opening reactions .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

- SAR Analysis : Compare electronic profiles (HOMO/LUMO) of benzyl-substituted analogs to prioritize synthetic targets .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in sealed, argon-flushed vials to prevent oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

- Light Sensitivity : Amber glassware to avoid photodegradation of the morpholinone ring .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors reduce residence time of reactive intermediates .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring .

Basic: How can researchers validate the compound’s purity for pharmacological assays?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Chiral HPLC : For enantiomeric purity if stereocenters are present .

Advanced: What mechanistic insights explain the compound’s selectivity in kinase inhibition assays?

Answer:

- X-Ray Crystallography : Resolve binding modes with kinase ATP pockets (e.g., PI3Kγ) .

- Mutagenesis Studies : Identify key residues (e.g., Lys833 in PI3Kγ) critical for hydrogen bonding .

- Kinetic Profiling : Measure IC₅₀ shifts under varying ATP concentrations to assess competitive inhibition .

Basic: How to troubleshoot low yields in the final amidation step?

Answer:

- Activation Reagents : Switch from EDCI to DCC for sterically hindered amines .

- Solvent Polarity : Use DMF instead of THF to enhance carboxylate solubility .

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways?

Answer:

- Synthetic Labeling : Introduce ¹³C at the morpholinone carbonyl for tracking via LC-MS/MS .

- In Vivo Studies : Administer ²H-labeled compound to identify hepatic metabolites (e.g., glucuronides) .

- NMR Metabolomics : Compare ¹H spectra of labeled vs. unlabeled samples to map degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.